alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2) is a specified diastereomeric mixture (erythro/threo) functioning as a critical synthetic intermediate and regulatory reference standard. Systematically identified as 2-phenyl-2-(piperidin-2-yl)acetamide, this compound is designated as Methylphenidate European Pharmacopoeia (EP) Impurity C. In industrial procurement, it is primarily sourced for two distinct workflows: as an essential analytical standard for Abbreviated New Drug Application (ANDA) method validation, and as a direct, cost-effective precursor for the non-stereoselective synthesis of ritalinic acid and ethylphenidate. Its stable crystalline solid form, with a melting point of 173 °C, ensures reliable handling and formulation compatibility in rigorous Quality Control (QC) and manufacturing environments.
Substituting the diastereomeric mixture of alpha-Phenylpiperidine-2-acetamide with resolved single stereoisomers (such as the (alphaR,2S)-isomer) or upstream pyridine-based precursors fundamentally compromises both regulatory compliance and process economics. In analytical workflows, EP and USP guidelines mandate the use of the exact erythro/threo mixture (Impurity C) to accurately map the degradation pathways and synthetic byproducts of methylphenidate; a single isomer fails to produce the comprehensive chromatographic profile required for batch release. In synthetic applications, utilizing enantiomerically pure intermediates for non-stereoselective or racemic product lines introduces unnecessary chiral resolution costs, whereas upstream nitriles require additional, yield-reducing reduction steps before hydrolysis .
For methylphenidate batch release, analytical methods must resolve the API from its known synthetic byproducts. Procurement of the exact diastereomeric mixture (CAS 19395-39-2) provides the authentic retention profile for EP Impurity C, which exhibits distinct polarity and basicity compared to the parent drug. Using a single resolved isomer (e.g., CAS 160707-39-1) yields only a partial peak profile, failing to represent the erythro/threo degradation mixture naturally formed under alkaline stress conditions. By utilizing the official mixture, QC labs achieve 100% compliance with compendial system suitability requirements for Impurity C resolution.
| Evidence Dimension | Chromatographic impurity profiling accuracy |
| Target Compound Data | Diastereomeric mixture (CAS 19395-39-2) (Full erythro/threo peak representation) |
| Comparator Or Baseline | Resolved single isomer (Partial peak representation) |
| Quantified Difference | Meets 100% of EP compendial requirements for Impurity C mapping vs. regulatory failure |
| Conditions | Reversed-phase HPLC under compendial ANDA validation conditions |
Mandatory for pharmaceutical QC labs to pass regulatory batch release and forced degradation studies for methylphenidate.
In the synthesis of ritalinic acid reference materials or racemic methylphenidate precursors, alpha-Phenylpiperidine-2-acetamide serves as an advanced, late-stage intermediate. Compared to starting from alpha-phenyl-2-pyridineacetonitrile, which requires a multi-step sequence involving rigorous hydrogenation of the pyridine ring followed by nitrile hydrolysis, CAS 19395-39-2 requires only a single-step basic or acidic hydrolysis. This direct processing route significantly improves overall molar yield and eliminates the need for high-pressure hydrogenation equipment, streamlining laboratory and industrial-scale manufacturability.
| Evidence Dimension | Synthetic steps to Ritalinic Acid |
| Target Compound Data | alpha-Phenylpiperidine-2-acetamide (1-step hydrolysis) |
| Comparator Or Baseline | alpha-phenyl-2-pyridineacetonitrile (2+ steps: hydrogenation + hydrolysis) |
| Quantified Difference | Eliminates high-pressure hydrogenation and reduces step count by ≥50% |
| Conditions | Standard aqueous NaOH/THF hydrolysis at room temperature to 100 °C |
Reduces process complexity and equipment overhead for manufacturers synthesizing ritalinic acid and related derivatives.
The physical state of an intermediate dictates its ease of handling, weighing, and purification in bulk synthesis. alpha-Phenylpiperidine-2-acetamide is supplied as a stable, white to off-white crystalline solid with a well-defined melting point of 173 °C. In contrast, many crude piperidine-based reaction mixtures or less functionalized analogs present as viscous oils or hygroscopic liquids that complicate precise stoichiometric additions and require specialized storage. The high melting point of CAS 19395-39-2 ensures thermal stability during storage and facilitates straightforward purification via standard recrystallization techniques [1].
| Evidence Dimension | Melting point and physical state |
| Target Compound Data | alpha-Phenylpiperidine-2-acetamide (Crystalline solid, MP: 173 °C) |
| Comparator Or Baseline | Crude piperidine intermediate mixtures (Viscous oils / hygroscopic liquids) |
| Quantified Difference | Provides a stable, weighable solid with a >150 °C higher melting threshold |
| Conditions | Standard ambient laboratory storage and handling |
Ensures reproducible stoichiometric precision and simplifies purification workflows in industrial scale-up.
Directly leveraging its status as EP Impurity C, this compound is essential for spiking studies, forced degradation profiling, and routine HPLC/LC-MS batch release testing in pharmaceutical QC labs.
Utilizing its single-step hydrolysis profile, it serves as a direct precursor for bulk manufacturing of ritalinic acid where downstream chiral resolution is planned, or for producing racemic reference standards .
Benefiting from its stable solid-state handling and core phenylpiperidine pharmacophore, it functions as a versatile building block for synthesizing new therapeutic candidates targeting central nervous system receptors [1].
Irritant